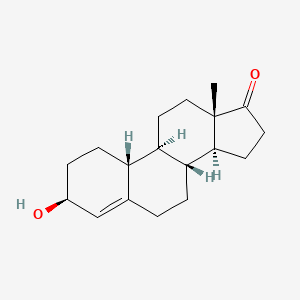

19-Norandrost-4-ene-3b-ol-17-one

CAS No.: 15396-48-2

Cat. No.: VC18003966

Molecular Formula: C18H26O2

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15396-48-2 |

|---|---|

| Molecular Formula | C18H26O2 |

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

| Standard InChI | InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1 |

| Standard InChI Key | KOZHWRYZCHJCTL-MTLKIPAASA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O |

| Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O |

Introduction

Chemical Structure and Properties

Nandrolone’s chemical structure is characterized by a 19-nor configuration, which eliminates the methyl group at the C19 position of testosterone. The compound has a molecular formula of and a molecular weight of 274.4 g/mol . Its IUPAC name, 19-norandrost-4-ene-3β-ol-17-one, reflects the presence of a hydroxyl group at the 3β position and a ketone at the 17th position. The absence of the C19 methyl group reduces its susceptibility to aromatization, thereby minimizing estrogenic side effects .

The stereochemistry of nandrolone plays a critical role in its biological activity. The 3β-hydroxyl group facilitates binding to androgen receptors (ARs), while the 17-ketone group allows for esterification to prolong its half-life in formulations such as nandrolone decanoate . Comparative studies of structural analogs, such as bolandione (19-norandrostenedione), highlight that even minor modifications to the steroid backbone significantly alter receptor affinity and metabolic pathways .

Synthesis and Production

Nandrolone is synthesized through enzymatic and chemical methods. A representative enzymatic synthesis involves the biotransformation of precursor steroids using Zygowilliopsis sp. WY7905. This microbial strain catalyzes the conversion of substrates like norandrostenedione into nandrolone under optimized conditions (30°C, pH 8, 24-hour incubation), achieving a yield of 53% . Key steps include hydroxylation at the 3β position and reduction of the 17-ketone group.

Table 1: Enzymatic Synthesis Conditions for Nandrolone

| Parameter | Value | Source |

|---|---|---|

| Microorganism | Zygowilliopsis sp. WY7905 | |

| Reaction Temperature | 30°C | |

| pH | 8.0 | |

| Incubation Time | 24 hours | |

| Yield | 53% |

Pharmacological Effects

Anabolic and Androgenic Activity

Nandrolone exhibits a high anabolic-to-androgenic ratio, stimulating muscle protein synthesis and erythrocyte production while minimizing virilization effects. In vivo studies in castrated rats demonstrate that nandrolone increases levator ani muscle mass by 120% compared to controls, with minimal impact on prostate weight . This selectivity arises from its differential binding to AR isoforms and reduced conversion to dihydrotestosterone (DHT), a potent androgen .

Receptor Interactions

Nandrolone binds ARs with approximately 60% of the affinity of DHT but activates transcriptional pathways more effectively than testosterone . Its metabolites, such as 19-norandrosterone, exhibit weak estrogen receptor (ER) activity, contributing to side effects like gynecomastia in high-dose regimens .

Metabolism and Detection

Metabolic Pathways

Nandrolone undergoes extensive hepatic metabolism via 5α-reductase and 3α-hydroxysteroid dehydrogenase, yielding metabolites such as 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) . These metabolites are excreted primarily as glucuronide conjugates, with detection windows in urine extending up to 12 months post-administration .

Table 2: Principal Metabolites of Nandrolone

| Metabolite | Conjugation Form | Detection Window | Source |

|---|---|---|---|

| 19-Norandrosterone | Glucuronide | 3–12 months | |

| 19-Noretiocholanolone | Glucuronide | 3–12 months | |

| 19-Norepiandrosterone | Sulfate | 1–6 months |

Detection in Sports Doping

Urinalysis for nandrolone metabolites remains the gold standard in anti-doping efforts. Studies show that oral ingestion of 19-norandrostenedione (a nandrolone precursor) results in urinary 19-NA concentrations exceeding 2 ng/mL within 3 days, triggering positive tests . False positives from contaminated supplements have been documented, necessitating confirmatory testing via gas chromatography-mass spectrometry (GC-MS) .

Legal Status and Regulatory Considerations

Nandrolone and its precursors are classified as Schedule III controlled substances in the United States under the Controlled Substances Act. The World Anti-Doping Agency (WADA) prohibits its use in competitive sports, with urinary thresholds set at 2 ng/mL for 19-NA . Regulatory challenges persist due to the proliferation of prohormones marketed as dietary supplements, which circumvent drug laws while metabolizing into banned substances .

Research Findings and Clinical Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume